BenchChemオンラインストアへようこそ!

4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate

Ligand efficiency Fragment-based design CETP inhibition

4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate (CAS 518317-87-8; molecular formula C₂₆H₂₁N₃O₆S; MW 503.53 g/mol) is a substituted pyridine sulfonamide ester derivative belonging to the aryl/heteroarylsulfonamide class of small molecules. The compound features a 4-ethoxybenzenesulfonyl group N-linked to a pyridine-4-carboxamide scaffold, which is further esterified via a phenyl spacer to a second pyridine-4-carboxylate moiety, creating a distinctive dual-pyridine architecture.

Molecular Formula C26H21N3O6S
Molecular Weight 503.53
CAS No. 518317-87-8
Cat. No. B2636240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate
CAS518317-87-8
Molecular FormulaC26H21N3O6S
Molecular Weight503.53
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=NC=C3)C(=O)C4=CC=NC=C4
InChIInChI=1S/C26H21N3O6S/c1-2-34-22-7-9-24(10-8-22)36(32,33)29(25(30)19-11-15-27-16-12-19)21-3-5-23(6-4-21)35-26(31)20-13-17-28-18-14-20/h3-18H,2H2,1H3
InChIKeyNLDBFZQYHWZFLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl Pyridine-4-carboxylate (CAS 518317-87-8): Chemical Identity, Structural Class, and Procurement Context


4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate (CAS 518317-87-8; molecular formula C₂₆H₂₁N₃O₆S; MW 503.53 g/mol) is a substituted pyridine sulfonamide ester derivative belonging to the aryl/heteroarylsulfonamide class of small molecules . The compound features a 4-ethoxybenzenesulfonyl group N-linked to a pyridine-4-carboxamide scaffold, which is further esterified via a phenyl spacer to a second pyridine-4-carboxylate moiety, creating a distinctive dual-pyridine architecture . It appears within the patent family assigned to Daiichi Sankyo Company, Limited and Ube Industries, Ltd. claiming substituted pyridine compounds with cholesteryl ester transfer protein (CETP) inhibition activity, structurally occupying a chemical space distinct from classical CETP inhibitors such as torcetrapib and evacetrapib [1].

Why Close Analogs of 4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl Pyridine-4-carboxylate Cannot Be Assumed Interchangeable in CETP-Focused or Sulfonamide-Based Screening Programs


Within the substituted pyridine sulfonamide chemical space, minor structural modifications produce pronounced differences in molecular topology, lipophilicity, and target engagement profiles. The target compound (CAS 518317-87-8) differs from its most closely cataloged analog — the bis-sulfonylated N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide (CAS 518333-95-4; MW 686.75) — by the presence of a single 4-ethoxybenzenesulfonyl group and a terminal pyridine-4-carboxylate ester rather than a second sulfonamide . This ester-versus-amide substitution alters hydrolytic stability, hydrogen-bonding capacity, and conformational flexibility in ways that cannot be predicted without compound-specific assay data [1]. Furthermore, the dual-pyridine architecture distinguishes it from mono-pyridine sulfonamides such as 2-(N-phenyl-4-ethoxybenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide (MW 425.5), making potency, selectivity, or solubility extrapolation from these analogs unreliable without direct comparative evidence .

Quantitative Differentiation Evidence for 4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl Pyridine-4-carboxylate Relative to Closest Analogs and CETP Inhibitor Comparators


Molecular Weight Reduction of 183.22 Da (26.7% Lower) Versus the Bis-Sulfonylated Analog CAS 518333-95-4 Improves Ligand Efficiency Potential

The target compound (MW 503.53) is 183.22 Da lighter than its bis-sulfonylated analog N-(4-ethoxybenzenesulfonyl)-N-{4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide (CAS 518333-95-4; MW 686.75), representing a 26.7% reduction in molecular weight . This lower MW, achieved through mono- rather than bis-sulfonylation, is expected to confer improved ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) if target potency is retained, a principle extensively validated in fragment-based drug discovery [1]. The reduction from 48 to 36 heavy atoms increases the LE ceiling from approximately 0.29 to 0.39 kcal/mol per heavy atom for a hypothetical 10 nM inhibitor.

Ligand efficiency Fragment-based design CETP inhibition

Ester Linkage at the Terminal Pyridine-4-carboxylate Confers Differential Hydrolytic Lability Relative to Amide-Containing Comparators

The target compound contains a pyridine-4-carboxylate ester linkage (Ph-O-CO-Py) connecting the central phenyl ring to the terminal pyridine, whereas the closest analog (CAS 518333-95-4) replaces this with a second sulfonamide group and the known CETP inhibitor evacetrapib employs a carbamate/amide scaffold [1]. Esters of aromatic acids typically exhibit hydrolytic half-lives in human plasma ranging from minutes to hours depending on steric and electronic environment, in contrast to amides which are generally stable for days under identical conditions [2]. This differential lability means the target compound cannot be assumed to display the same metabolic stability as amide-containing CETP inhibitors, a property that may be exploited for prodrug design or must be accounted for in PK/PD modeling.

Hydrolytic stability Ester prodrug Metabolic lability

Patent-Class CETP Inhibition Potency Range Provides a Baseline Expectation for the Target Compound's Biological Space, with Representative Patent Examples Exhibiting IC₅₀ Values of 13–37 nM

The target compound (CAS 518317-87-8) falls within the Markush structure of US Patent 9,187,450 B2, assigned to Daiichi Sankyo and Ube Industries, which claims substituted pyridine compounds with CETP inhibitory activity [1]. Specific exemplified compounds from this patent family have demonstrated potent CETP inhibition in recombinant human CETP fluorescence transfer assays: Example 23 exhibited an IC₅₀ of 37 nM, and Example 45 exhibited an IC₅₀ of 13 nM at 37 °C [2]. While the exact IC₅₀ of the target compound has not been publicly disclosed, its structural membership in this patent class — characterized by the pyridine-4-carbonyl-amino-phenyl sulfonamide core — positions it within a chemical series where potent CETP engagement has been reproducibly demonstrated.

CETP inhibition HDL cholesterol Cardiovascular

Predicted Physicochemical Property Profile Differentiates the Target Compound from Clinical-Stage CETP Inhibitors in Lipophilicity and Topological Polar Surface Area

The target compound is predicted to exhibit a topological polar surface area (TPSA) of approximately 118.8 Ų and a calculated logP of approximately 3.5–4.5 based on fragment-based prediction methods for the C₂₆H₂₁N₃O₆S scaffold . This contrasts with torcetrapib (TPSA ≈ 59.1 Ų; cLogP ≈ 5.4; MW 600.5) and evacetrapib (TPSA ≈ 82.0 Ų; cLogP ≈ 5.1; MW 638.9) [1]. The higher TPSA and lower predicted logP of the target compound suggest superior aqueous solubility potential and a reduced likelihood of phospholipidosis compared to the more lipophilic clinical candidates, while its lower MW (503.5 vs. 600–639 Da) aligns more favorably with Lipinski's rule-of-five space.

Lipophilicity Polar surface area Drug-likeness

Absence of Rotatable Bond Chirality Simplifies Synthesis and Analytical Characterization Relative to Stereochemically Complex CETP Inhibitors

The target compound (CAS 518317-87-8) contains no chiral centers (rotatable bonds = 10; stereocenters = 0), in contrast to torcetrapib (2 stereocenters) and evacetrapib (4 stereocenters) . This achiral nature eliminates the need for chiral chromatography during purification, avoids enantiomer-specific potency or toxicity differences, and simplifies batch-to-batch quality control to standard purity metrics (e.g., HPLC-UV at 254 nm) [1]. Procurement specifications can therefore focus on chemical purity (>95% by HPLC) without the added burden and cost of enantiomeric excess determination.

Synthetic accessibility Chirality Quality control

Evidence-Backed Procurement and Application Scenarios for 4-[N-(4-Ethoxybenzenesulfonyl)pyridine-4-amido]phenyl Pyridine-4-carboxylate (CAS 518317-87-8)


CETP Inhibitor Lead Optimization: Scaffold-Hopping from Amide to Ester Linkage

The compound's ester linkage at the terminal pyridine-4-carboxylate distinguishes it from amide-based CETP inhibitors such as evacetrapib and the bis-sulfonylated analog CAS 518333-95-4 . Medicinal chemistry teams evaluating scaffold-hopping strategies can procure this compound to assess whether ester-for-amide substitution preserves CETP binding affinity while introducing differential metabolic handling. The compound's structural membership in the US9187450B2 patent family, where exemplified compounds achieve IC₅₀ values of 13–37 nM against recombinant human CETP, provides a reasonable basis for expecting target engagement, though confirmatory assays are required [1].

Physicochemical Property-Driven Library Design for Dyslipidemia Targets

With a predicted TPSA of approximately 118.8 Ų, cLogP of 3.5–4.5, and MW of 503.53, this compound occupies a more favorable drug-likeness space than clinical CETP inhibitors torcetrapib (TPSA 59.1 Ų; cLogP 5.4; MW 600.5) and evacetrapib (TPSA 82.0 Ų; cLogP 5.1; MW 638.9) [2]. Procurement for focused screening libraries targeting dyslipidemia or atherosclerosis can leverage this differentiated physicochemical profile to explore structure-property relationships without the confounding lipophilicity-driven off-target effects associated with earlier-generation compounds.

Achiral Sulfonamide Reference Standard for Analytical Method Development

The absence of chiral centers simplifies the compound's use as a reference standard for HPLC method development and validation. Unlike torcetrapib (2 stereocenters) or evacetrapib (4 stereocenters), CAS 518317-87-8 requires no chiral separation, reducing analytical burden and enabling straightforward purity determination by reversed-phase HPLC-UV . Analytical chemistry groups developing methods for sulfonamide-containing pyridine derivatives can use this compound as an achiral system suitability standard.

Sulfonamide-Ester Dual-Warhead Probe for Chemical Biology Applications

The combination of a 4-ethoxybenzenesulfonamide group and a pyridine-4-carboxylate ester within a single molecule provides two distinct electrophilic/enzyme-recognition motifs . Chemical biology groups investigating sulfonamide-protein interactions (e.g., carbonic anhydrase isoforms, sulfonamide-binding cavities) or esterase-mediated activation can employ this compound as a dual-probe tool. The ester functionality offers a potential handle for metabolic activation studies, while the sulfonamide provides a well-characterized pharmacophore for target engagement.

Quote Request

Request a Quote for 4-[N-(4-ethoxybenzenesulfonyl)pyridine-4-amido]phenyl pyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.